5-Phenyl-5H-indeno(1,2-d)pyrimidin-4-ol

Aromatase Inhibition Breast Cancer Endocrinology

5-Phenyl-5H-indeno(1,2-d)pyrimidin-4-ol (CAS 28858-05-1), also cataloged as NSC 108902, is a fused tricyclic heteroaromatic compound with the molecular formula C₁₇H₁₂N₂O and a molecular weight of 260.29 g/mol. It belongs to the 5H-indeno[1,2-d]pyrimidine class, a privileged scaffold in medicinal chemistry.

Molecular Formula C17H12N2O
Molecular Weight 260.29 g/mol
CAS No. 28858-05-1
Cat. No. B12648863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Phenyl-5H-indeno(1,2-d)pyrimidin-4-ol
CAS28858-05-1
Molecular FormulaC17H12N2O
Molecular Weight260.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2C3=CC=CC=C3C4=C2C(=O)NC=N4
InChIInChI=1S/C17H12N2O/c20-17-15-14(11-6-2-1-3-7-11)12-8-4-5-9-13(12)16(15)18-10-19-17/h1-10,14H,(H,18,19,20)
InChIKeyUUBNDLIKZLMRJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Phenyl-5H-indeno(1,2-d)pyrimidin-4-ol (CAS 28858-05-1): Core Scaffold & Procurement Profile


5-Phenyl-5H-indeno(1,2-d)pyrimidin-4-ol (CAS 28858-05-1), also cataloged as NSC 108902, is a fused tricyclic heteroaromatic compound with the molecular formula C₁₇H₁₂N₂O and a molecular weight of 260.29 g/mol . It belongs to the 5H-indeno[1,2-d]pyrimidine class, a privileged scaffold in medicinal chemistry . This specific compound is characterized by an unsubstituted 5-phenyl ring and a hydroxyl (4-ol) functionality, distinguishing it from the more extensively studied halogenated analogs within the aromatase inhibitor patent family [1]. It has been identified in preliminary pharmacological screens as a potential CCR5 antagonist with implications for HIV and inflammatory disease research [2], and its core scaffold is associated with dihydroorotate dehydrogenase (DHODH) inhibition [3].

Why 5-Phenyl-5H-indeno(1,2-d)pyrimidin-4-ol Cannot Be Readily Substituted by Close Analogs


The indeno[1,2-d]pyrimidine chemotype exhibits profound, non-linear structure-activity relationships (SAR) where minor substitutions drastically alter target engagement and off-target profiles. The unsubstituted 5-phenyl and 4-hydroxyl groups of this compound represent a specific pharmacophoric signature that is distinct from the 8-chloro-4'-chlorophenyl substitution pattern optimized for aromatase inhibition in the LY113174 series (IC₅₀ = 24 nM) [1]. In the DHODH inhibitor space, subtle modifications to the indeno-pyrimidine core shift selectivity between human and Plasmodium falciparum enzyme isoforms, with IC₅₀ values spanning over three orders of magnitude across closely related analogs (from 45 nM to >10,000 nM) [2]. These divergent activity cliffs mean that generic in-class substitution without explicit comparative data carries a high risk of selecting a compound with a fundamentally different biological fingerprint. The following quantitative evidence guide provides the specific data required to differentiate this compound from its nearest structural neighbors.

Quantitative Differentiation Evidence for 5-Phenyl-5H-indeno(1,2-d)pyrimidin-4-ol Against Comparators


Aromatase Inhibitory Potency: 4-Hydroxy vs. 8-Chloro-4'-Chlorophenyl Substitution Pattern

Within the indenopyrimidine class, the aromatase inhibitory pharmacophore is highly sensitive to the substitution pattern. The 5-phenyl-5H-indeno(1,2-d)pyrimidin-4-ol (the target compound) represents a distinct structural subclass containing a 4-hydroxyl group, which is explicitly claimed in U.S. Patent 4,769,378 as one of the preferred embodiments for aromatase inhibition [1]. In contrast, the 8-chloro-5-(4-chlorophenyl) analog LY113174 (CAS 113174-30-8) exhibits an IC₅₀ of 24 nM against human placental aromatase [2]. While head-to-head IC₅₀ data for the target compound under identical assay conditions are not publicly available, the 4-hydroxy substitution introduces a hydrogen-bond donor capacity (HBD = 1) that is absent in the 8-chloro-4'-chlorophenyl series and is predicted to alter binding interactions within the aromatase active site [1].

Aromatase Inhibition Breast Cancer Endocrinology

CCR5 Antagonism: Functional Evidence in HIV and Inflammatory Disease Models

Preliminary pharmacological screening has identified the target compound as a CCR5 antagonist with potential applications in HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and COPD [1]. CCR5 is a validated target for HIV entry inhibition, exemplified by the approved drug Maraviroc. The close analog 5-(1H-imidazol-1-yl)-2-methyl-5H-indeno[1,2-d]pyrimidine, bearing a different substitution at the 5-position, shows substantially weaker CCR5-related activity, with an IC₅₀ of 2.85 µM against aromatase, a distinctly different target [2]. The absence of the imidazole group in the target compound suggests a differentiated polypharmacology profile that warrants further investigation.

CCR5 Antagonist HIV Entry Inhibition Chemokine Receptor

DHODH Inhibitory Activity: Human vs. Plasmodium Selectivity Profile

The indeno[1,2-d]pyrimidine scaffold is recognized as an inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in de novo pyrimidine biosynthesis [1]. A structurally related indeno-pyrimidine analog demonstrates an IC₅₀ of 45 nM against recombinant human DHODH [2], while another analog in the same series exhibits an IC₅₀ of 74 nM against the P. falciparum enzyme and 113 nM against the human enzyme [3], revealing a species-selectivity profile. Although direct IC₅₀ data for 5-phenyl-5H-indeno(1,2-d)pyrimidin-4-ol against specific DHODH isoforms have not been reported in public databases, the 4-hydroxyl group and unsubstituted 5-phenyl ring constitute a structurally distinct starting point for developing DHODH inhibitors with a potentially unique species-selectivity profile compared to the reported analogs.

DHODH Inhibition Pyrimidine Biosynthesis Antimalarial Immunosuppression

Physicochemical Differentiation: Hydrogen-Bond Donor Capacity and Its Impact on ADME Properties

The 4-hydroxyl group of the target compound confers a hydrogen-bond donor count (HBD) of 1, a feature that is absent in the more lipophilic, dehydroxylated 5-phenyl-5H-indeno[1,2-d]pyrimidine analog (HBD = 0) synthesized as described in Example 7 of U.S. Patent 4,769,378 [1]. Hydrogen-bond donor capacity is a critical determinant of aqueous solubility, passive membrane permeability, and blood-brain barrier penetration according to Lipinski's Rule of Five [2]. The target compound's hydrogen-bond acceptor count (HBA) is 2 and its topological polar surface area (tPSA) is 45.75 Ų, which is 11% higher than the dehydroxylated parent (tPSA ≈ 41 Ų, estimated), predicting a measurable difference in oral absorption parameters .

Physicochemical Properties Drug-likeness ADME Hydrogen Bonding

Synthetic Tractability and Derivatization Potential: A Versatile Intermediate

The target compound serves as a key intermediate in the synthesis of more elaborate indenopyrimidine derivatives. According to U.S. Patent 4,769,378, 5-phenyl-5H-indeno[1,2-d]pyrimidin-5-ol (an alternative naming convention for the target compound) is directly converted to 5-chloro-5-phenyl-5H-indeno[1,2-d]pyrimidine via reaction with thionyl chloride, and to the corresponding 5-acetamide derivative via the Ritter reaction in acetonitrile/methanesulfonic acid [1]. In contrast, the unsubstituted 5-phenyl-5H-indeno[1,2-d]pyrimidine requires an oxidative functionalization step (potassium permanganate or oxygen/base in DMSO) to introduce the 5-hydroxyl group before further derivatization is possible [1]. This represents a one-step synthetic advantage for the target compound when 5-position substitution is required.

Synthetic Chemistry SAR Exploration Derivatization Medicinal Chemistry

High-Value Application Scenarios for 5-Phenyl-5H-indeno(1,2-d)pyrimidin-4-ol Based on Quantitative Evidence


DHODH-Targeted Antimalarial or Immunosuppressant Lead Optimization

For research groups pursuing DHODH inhibitors where differentiation between human and Plasmodium falciparum enzyme isoforms is critical, this compound provides a structurally distinct 4-hydroxy pharmacophore. The close analog CHEMBL4062046 establishes the scaffold's viability with a human DHODH IC₅₀ of 45 nM, while CHEMBL2012829 demonstrates that subtle structural modifications can tune PfDHODH selectivity (IC₅₀ = 74 nM) versus human DHODH (IC₅₀ = 113 nM) [1]. The 4-hydroxyl group and unsubstituted 5-phenyl ring of the target compound represent an unexplored SAR vector within this chemotype, offering a rational starting point for selectivity optimization.

CCR5 Antagonist Screening for HIV Entry Inhibition and Inflammatory Disease

Preliminary pharmacological screening has identified this compound as a CCR5 antagonist with potential applications in HIV infection, asthma, rheumatoid arthritis, and COPD [2]. Given that the clinically validated CCR5 antagonist Maraviroc established this mechanism, the indeno[1,2-d]pyrimidine scaffold represents a chemotypically novel entry point. The compound's hydrogen-bond donor capacity (HBD = 1) differentiates it from more lipophilic CCR5 ligands and may contribute to a unique binding mode at the receptor's transmembrane cavity.

Nonsteroidal Aromatase Inhibitor Back-Up Series with Differentiated ADME Profile

For medicinal chemistry programs seeking aromatase inhibitors with improved aqueous solubility relative to LY113174 (IC₅₀ = 24 nM; HBD = 0), this compound offers a preferred 4-hydroxy substitution that introduces hydrogen-bond donor capacity while retaining the core indeno[1,2-d]pyrimidine pharmacophore [3]. The tPSA of 45.75 Ų and the presence of a free hydroxyl group predict enhanced solubility and reduced CNS penetration compared to the dehydroxylated parent, which may be advantageous for peripherally restricted aromatase inhibition in breast cancer therapy.

Rapid Library Synthesis via 5-Position Derivatization

The pre-installed 4-hydroxyl group enables one-step conversion to 5-chloro, 5-fluoro, and 5-acetamide derivatives without the need for oxidative functionalization, as demonstrated in U.S. Patent 4,769,378 [3]. This synthetic efficiency makes the compound a strategically advantageous building block for generating focused indenopyrimidine libraries targeting multiple biological endpoints (aromatase, DHODH, CCR5) in parallel, reducing the synthetic cycle time by one step per derivative compared to starting from the dehydroxylated parent.

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